3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1220027-42-8
VCID: VC3388797
InChI: InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3
SMILES: CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Molecular Formula: C13H19ClN2O3S
Molecular Weight: 318.82 g/mol

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

CAS No.: 1220027-42-8

Cat. No.: VC3388797

Molecular Formula: C13H19ClN2O3S

Molecular Weight: 318.82 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide - 1220027-42-8

Specification

CAS No. 1220027-42-8
Molecular Formula C13H19ClN2O3S
Molecular Weight 318.82 g/mol
IUPAC Name 3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3
Standard InChI Key XMDDPLUWTAAWEY-UHFFFAOYSA-N
SMILES CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILES CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide features a benzene ring with several key functional groups:

  • An amino (-NH2) group at position 3

  • A chloro (-Cl) substituent at position 4

  • A sulfonamide (-SO2N-) group

  • N-substitution with a methyl group

  • N-substitution with a tetrahydro-2H-pyran-4-ylmethyl group

The molecular formula is C13H19ClN2O3S, with a calculated molecular weight of approximately 318.82 g/mol.

Physical Properties

Based on structural similarities with related compounds, the following physical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureCommon for benzenesulfonamide derivatives
ColorWhite to off-white crystalline powderTypical for pure aromatic sulfonamides
SolubilitySlightly soluble in DMSO and methanol; limited water solubilityBased on related compounds with similar functional groups
Storage Conditions2-8°C, protected from lightStandard for similar compounds with amino groups
Melting PointApproximately 170-200°CEstimated based on similar sulfonamide structures
pKaApproximately 9-10Estimated for the sulfonamide NH group

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is determined by its functional groups:

  • The amino group at position 3 can participate in:

    • Diazotization reactions

    • Acylation and alkylation reactions

    • Formation of Schiff bases with aldehydes and ketones

  • The chloro substituent at position 4 can undergo nucleophilic aromatic substitution reactions, particularly when activated by the ortho amino group.

  • The sulfonamide group possesses limited reactivity under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.

  • The tetrahydropyran ring is generally stable but can undergo ring-opening under strong acidic conditions.

Applications in Pharmaceutical Research

Structure-Activity Relationship Considerations

Several structural features of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide may contribute to its potential biological activity:

Structural FeaturePotential Contribution to Biological Activity
Amino group at position 3Hydrogen bond donor capacity; potential for further derivatization
Chloro substituent at position 4Modulates electronic properties; potential for halogen bonding
N-Methyl group on sulfonamideAffects basicity and conformation; reduces hydrogen bond donation
Tetrahydropyran ringIntroduces conformational constraint; may enhance binding specificity

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum would likely show:

  • Molecular ion peak at m/z 318 (corresponding to C13H19ClN2O3S)

  • Fragment ions representing the loss of the tetrahydropyran group

  • Fragments associated with cleavage of the sulfonamide bond

Infrared Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching of the amino group (3300-3500 cm-1)

  • C-H stretching (2800-3100 cm-1)

  • S=O stretching (1140-1350 cm-1)

  • C-N stretching (1250-1350 cm-1)

  • C-Cl stretching (600-800 cm-1)

  • C-O-C stretching of the tetrahydropyran ring (1050-1150 cm-1)

Comparison with Related Compounds

Structural Comparison

A comparison between 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide and structurally related compounds provides insight into its potential properties and applications.

CompoundKey Structural DifferencesPotential Functional Implications
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamideContains nitro instead of amino at position 3; has ((tetrahydro-2H-pyran-4-yl)methylamino) at position 4 instead of chloroDifferent electronic properties; potentially different biological activity profile
4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-hydroxy-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamideMuch more complex structure with multiple aromatic rings and functional groupsLikely different physicochemical properties and biological targets

Functional Comparison

The amino group in 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide, as compared to the nitro group in related compounds, would:

  • Make the aromatic ring more electron-rich rather than electron-deficient

  • Provide hydrogen bond donation capability

  • Offer different reactivity patterns, particularly toward electrophiles

  • Potentially alter binding interactions with biological targets

The presence of the chloro substituent, rather than an amino group at position 4, would:

  • Provide different electronic effects on the aromatic ring

  • Affect the compound's lipophilicity and membrane permeability

  • Change the hydrogen bonding profile

  • Potentially alter metabolic stability

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Developing more efficient synthetic routes with higher yields

  • Exploring greener chemistry approaches with reduced environmental impact

  • Investigating catalytic methods for key transformation steps

Biological Evaluation

Potential biological studies could include:

  • Screening against kinase panels to identify potential inhibitory activity

  • Investigation of structure-activity relationships when incorporated into larger molecules

  • Assessment of pharmacokinetic properties and metabolic stability

  • Evaluation of potential as a scaffold for targeted drug delivery systems

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